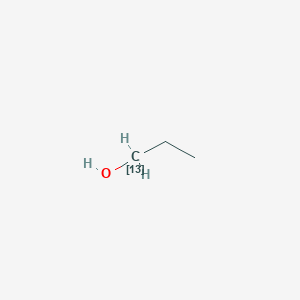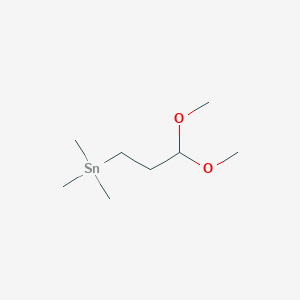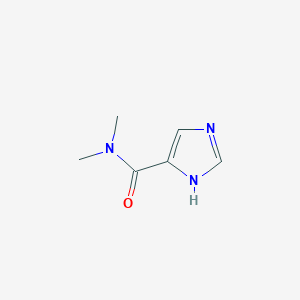
1-Propanol-1-13C
描述
1-Propanol-1-13C is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of 1-propanol. This isotopic labeling is useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, as it allows for the tracking and analysis of the compound’s behavior in different environments .
准备方法
Synthetic Routes and Reaction Conditions
1-Propanol-1-13C can be synthesized through several methods. One common approach involves the reduction of propionaldehyde-1-13C using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields this compound with high isotopic purity .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of propionaldehyde-1-13C. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions to achieve high yields and isotopic purity .
化学反应分析
Types of Reactions
1-Propanol-1-13C undergoes various chemical reactions, including:
Reduction: It can be reduced to propane-1-13C using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives, such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Hydrohalic acids (HX) and phosphorus halides (PX3) are often used for substitution reactions.
Major Products Formed
Oxidation: Propionaldehyde-1-13C and propionic acid-1-13C.
Reduction: Propane-1-13C.
Substitution: Alkyl halides such as 1-chloropropane-1-13C.
科学研究应用
1-Propanol-1-13C is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Propanol-1-13C primarily involves its role as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal that can be tracked, allowing researchers to study the compound’s interactions and transformations at the molecular level. This helps in understanding the pathways and molecular targets involved in various chemical and biological processes .
相似化合物的比较
Similar Compounds
1-Propanol: The non-labeled version of 1-Propanol-1-13C, commonly used as a solvent and in chemical synthesis.
2-Propanol (Isopropanol): An isomer of 1-propanol, widely used as a solvent and disinfectant.
Ethanol-2-13C: Another isotopically labeled alcohol used in similar applications as this compound.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound’s behavior, providing insights that are not possible with non-labeled compounds .
属性
IUPAC Name |
(113C)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480195 | |
| Record name | 1-Propanol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84615-47-4 | |
| Record name | 1-Propanol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole](/img/structure/B1626172.png)









![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)
